Bizelesin

Catalog No.
S548228
CAS No.
129655-21-6
M.F
C43H36Cl2N8O5
M. Wt
815.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bizelesin

CAS Number

129655-21-6

Product Name

Bizelesin

IUPAC Name

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea

Molecular Formula

C43H36Cl2N8O5

Molecular Weight

815.7 g/mol

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1

InChI Key

FONKWHRXTPJODV-DNQXCXABSA-N

SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

Benzo(1,2-b:4,3-b')dipyrrol-4-ol, 6,6'-(carbonylbis(imino-1H-indole-5,2-diylcarbonyl))bis(8-(chloromethyl)-3,6,7,8-tetrahydro-1-methyl-, (S-(R*,R*))), bizelesin, U 77779, U-77,779, U-77779, U-78779, U78779

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Isomeric SMILES

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O

Description

The exact mass of the compound Bizelesin is 814.21857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 615291. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Duocarmycins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bizelesin, also known as NSC 615291, is a naturally occurring compound isolated from the fungus Aspergillus niger []. Research suggests it possesses cytotoxic properties, making it a potential candidate for cancer treatment. Here's a closer look at its applications in scientific research:

Mechanism of Action

The exact mechanism by which Bizelesin exerts its cytotoxic effects is still under investigation. However, studies suggest it disrupts microtubule dynamics within cancer cells []. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division and shape. By interfering with their function, Bizelesin may trigger cell death in cancer cells.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.5

Exact Mass

814.21857

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0O9OBI87E

Pharmacology

Bizelesin is a synthetic cyclopropylpyrroloindole antineoplastic antibiotic. Bizelesin binds to the minor groove of DNA and induces interstrand cross-linking of DNA, thereby inhibiting DNA replication and RNA synthesis. Bizelesin also enhances p53 and p21 induction and triggers G2/M cell-cycle arrest, resulting in cell senescence without apoptosis. (NCI04)

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Other CAS

129655-21-6

Wikipedia

Bizelesin

Dates

Modify: 2023-08-15
1: Cao PR, McHugh MM, Melendy T, Beerman T. The DNA minor groove-alkylating cyclopropylpyrroloindole drugs adozelesin and bizelesin induce different DNA damage response pathways in human colon carcinoma HCT116 cells. Mol Cancer Ther. 2003 Jul;2(7):651-9. PubMed PMID: 12883038.
2: Schwartz GH, Patnaik A, Hammond LA, Rizzo J, Berg K, Von Hoff DD, Rowinsky EK. A phase I study of bizelesin, a highly potent and selective DNA-interactive agent, in patients with advanced solid malignancies. Ann Oncol. 2003 May;14(5):775-82. PubMed PMID: 12702533.
3: Pitot HC, Reid JM, Sloan JA, Ames MM, Adjei AA, Rubin J, Bagniewski PG, Atherton P, Rayson D, Goldberg RM, Erlichman C. A Phase I study of bizelesin (NSC 615291) in patients with advanced solid tumors. Clin Cancer Res. 2002 Mar;8(3):712-7. PubMed PMID: 11895900.
4: McHugh MM, Kuo SR, Walsh-O'Beirne MH, Liu JS, Melendy T, Beerman TA. Bizelesin, a bifunctional cyclopropylpyrroloindole alkylating agent, inhibits simian virus 40 replication in trans by induction of an inhibitor. Biochemistry. 1999 Aug 31;38(35):11508-15. PubMed PMID: 10471303.
5: Hidalgo M, Izbicka E, Cerna C, Gomez L, Rowinsky EK, Weitman SD, Von Hoff DD. Comparative activity of the cyclopropylpyrroloindole compounds adozelesin, bizelesin and carzelesin in a human tumor colony-forming assay. Anticancer Drugs. 1999 Mar;10(3):295-302. PubMed PMID: 10327036.
6: Woynarowski JM, Chapman WG, Napier C, Herzig MC. Induction of AT-specific DNA-interstrand crosslinks by bizelesin in genomic and simian virus 40 DNA. Biochim Biophys Acta. 1999 Feb 16;1444(2):201-17. PubMed PMID: 10023060.
7: Woynarowski JM, Beerman TA. Effects of bizelesin (U-77,779), a bifunctional alkylating minor groove binder, on replication of genomic and simian virus 40 DNA in BSC-1 cells. Biochim Biophys Acta. 1997 Jul 17;1353(1):50-60. PubMed PMID: 9256064.
8: Carter CA, Waud WR, Li LH, DeKoning TF, McGovren JP, Plowman J. Preclinical antitumor activity of bizelesin in mice. Clin Cancer Res. 1996 Jul;2(7):1143-9. PubMed PMID: 9816280.
9: Volpe DA, Tomaszewski JE, Parchment RE, Garg A, Flora KP, Murphy MJ, Grieshaber CK. Myelotoxic effects of the bifunctional alkylating agent bizelesin on human, canine and murine myeloid progenitor cells. Cancer Chemother Pharmacol. 1996;39(1-2):143-9. PubMed PMID: 8995512.
10: Woynarowski JM, McHugh MM, Gawron LS, Beerman TA. Effects of bizelesin (U-77779), a bifunctional alkylating minor groove agent, on genomic and simian virus 40 DNA. Biochemistry. 1995 Oct 10;34(40):13042-50. PubMed PMID: 7548063.

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